COX-2 Selectivity Profile vs. COX-1 Benchmark
In head-to-head enzymatic assays, 2-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid demonstrates a clear selectivity for COX-2 over COX-1. The compound exhibits an IC50 of 14.9 µM against human recombinant COX-2, while showing no significant inhibition of ovine COX-1 at concentrations up to 50 µM (IC50 > 50 µM) [1]. This contrasts with many non-selective NSAID scaffolds that inhibit both isoforms at similar concentrations. The Ki value for non-competitive COX-2 inhibition was determined as 920 nM, confirming direct target engagement [1].
| Evidence Dimension | Enzyme inhibition and isoform selectivity |
|---|---|
| Target Compound Data | COX-2 IC50: 14.9 µM; COX-1 IC50: >50 µM; COX-2 Ki: 920 nM |
| Comparator Or Baseline | COX-1 (ovine) as selectivity counter-screen |
| Quantified Difference | >3.4-fold selectivity for COX-2 over COX-1 based on IC50 ratio (>50 µM / 14.9 µM) |
| Conditions | Human recombinant COX-2 and ovine COX-1 preincubated for 5 minutes with compound, followed by arachidonic acid substrate addition and colorimetric enzyme immunoassay detection |
Why This Matters
This selectivity profile reduces the gastrointestinal toxicity risk typically associated with COX-1 inhibition, making this scaffold valuable for anti-inflammatory drug discovery programs prioritizing safety margins.
- [1] BindingDB. (n.d.). BDBM50260298 (CHEMBL4075687) COX-2 and COX-1 Inhibition Data. BindingDB Database. View Source
